![molecular formula C18H18N2O3 B7639292 6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is commonly known as J147 and has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurodegenerative diseases.
作用机制
The exact mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways involved in the pathogenesis of neurodegenerative diseases. J147 has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and function. It also activates the protein kinase AMPK, which regulates energy metabolism and reduces oxidative stress. J147 has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects that make it a potential therapeutic agent for neurodegenerative diseases. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of J147 is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, J147 has been shown to have a good safety profile and does not exhibit any significant toxicity in animal models. However, one of the limitations of J147 is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of J147. One potential direction is to investigate the therapeutic potential of J147 in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of J147 and to identify potential targets for drug development. Finally, the development of J147 analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents for neurodegenerative diseases.
合成方法
The synthesis of J147 involves the reaction of 2-hydroxypyridine-6-carboxylic acid with N-methyl-N-(prop-2-yn-1-yl)amine in the presence of triethylamine. The resulting product is then reacted with 2-bromo-5-methoxybenzaldehyde to obtain J147. The synthesis process is relatively simple and can be achieved in a few steps with high yields.
科学研究应用
J147 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has also been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-12-23-16-10-6-5-8-14(16)13-20(2)18(21)15-9-7-11-17(19-15)22-3/h1,5-11H,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVSPJBLYVQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OCC#C)C(=O)C2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
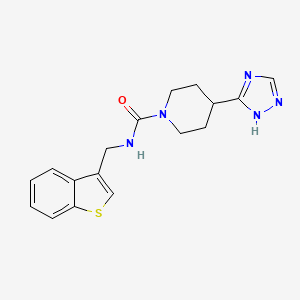
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
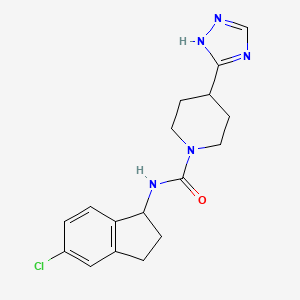
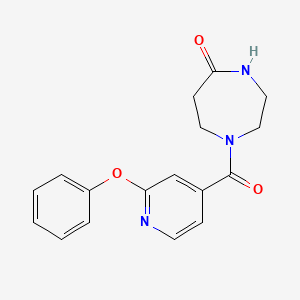

![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
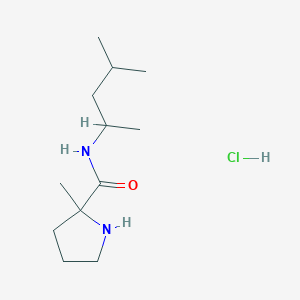
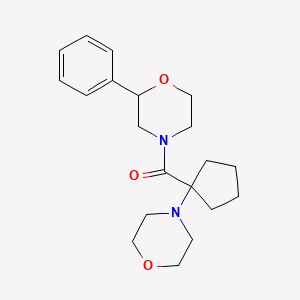
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)